(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
Description
BenchChem offers high-quality (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-20-17-14(22-2)9-6-10-15(17)24-18(20)19-16(21)11-12-23-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDUNRWEMTKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core followed by amidation with phenylthio and the methoxy group incorporation.
Synthetic Route Overview:
- Formation of Benzothiazole Core: Cyclization of appropriate precursors.
- Amidation: Coupling with phenylthio derivatives.
- Final Modifications: Introduction of the methoxy group.
Antimicrobial Activity
Studies have shown that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Targeted |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide | TBD | TBD | TBD |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related benzothiazole derivatives have shown efficacy against various cancer cell lines, suggesting that (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide may also exhibit similar properties.
Mechanism of Action:
The mechanism involves binding to the colchicine site on tubulin, inhibiting its polymerization and disrupting mitotic spindle formation, which is critical for cancer cell division.
Case Studies
- Study on Antimicrobial Properties: A recent study evaluated several benzothiazole derivatives, including those structurally similar to our compound, demonstrating that they were more potent than traditional antibiotics like ampicillin and streptomycin against common pathogens such as E. coli and S. aureus .
- Anticancer Efficacy: Another study highlighted the anticancer potential of benzothiazole derivatives in xenograft models, showing significant tumor growth inhibition without neurotoxicity .
Comparative Analysis
When comparing (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide with other similar compounds:
Table 2: Comparative Biological Activities
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
